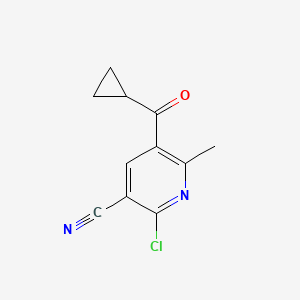

2-Chloro-5-(cyclopropanecarbonyl)-6-methylnicotinonitrile

Beschreibung

2-Chlor-5-(Cyclopropancarbonyl)-6-methylnicotinonitril ist eine komplexe organische Verbindung, die zur Klasse der Nicotinonitrile gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Chlor-Gruppe, einer Cyclopropancarbonyl-Gruppe und einer Methylnicotinonitril-Einheit aus. Sie wird aufgrund ihrer einzigartigen chemischen Eigenschaften in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.

Eigenschaften

Molekularformel |

C11H9ClN2O |

|---|---|

Molekulargewicht |

220.65 g/mol |

IUPAC-Name |

2-chloro-5-(cyclopropanecarbonyl)-6-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C11H9ClN2O/c1-6-9(10(15)7-2-3-7)4-8(5-13)11(12)14-6/h4,7H,2-3H2,1H3 |

InChI-Schlüssel |

UYOSBEVPPQWNOD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)C(=O)C2CC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Chlor-5-(Cyclopropancarbonyl)-6-methylnicotinonitril erfolgt typischerweise in mehreren Schritten. Eine übliche Methode beginnt mit der Chlorierung von 2-Chlorbenzoesäure unter Verwendung von Thionylchlorid in Gegenwart von Pyridin, um 2-Chlorbenzoylchlorid zu bilden Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit Cyclopropancarbonylchlorid umgesetzt, um die Cyclopropancarbonyl-Gruppe einzuführen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionen werden in großen Reaktoren durchgeführt, wobei Temperatur, Druck und Reaktionszeit präzise kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Systemen zur Überwachung und Steuerung der Reaktionsparameter ist in industriellen Umgebungen üblich.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at C2

The chlorine atom undergoes substitution reactions with nucleophiles under mild to moderate conditions. This reaction is facilitated by electron-withdrawing groups (EWGs) on the pyridine ring, which activate the C–Cl bond toward attack.

Mechanistic Insight : The reaction proceeds via a σ-complex intermediate stabilized by the nitrile and cyclopropanecarbonyl groups. Kinetic studies show second-order dependence on nucleophile concentration .

Nitrile Group Transformations

The nitrile functionality participates in nucleophilic additions and reductions:

2.1. Reduction to Primary Amine

Catalytic hydrogenation or hydride-based reductions convert the nitrile to a primary amine.

| Conditions | Reagents | Products | Yield (%) | References |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, RT, 8 h | – | 3-Aminopyridine derivative | 90 | |

| LiAlH₄, THF, 0°C → RT, 2 h | – | 3-Aminomethyl intermediate | 85 |

2.2. Amidoxime Formation

Reaction with hydroxylamine generates amidoximes, precursors to heterocycles like 1,2,4-oxadiazoles :

| Conditions | Reagents | Products | Yield (%) | References |

|---|---|---|---|---|

| NH₂OH·HCl, NaHCO₃, EtOH, 70°C, 4 h | – | Amidoxime adduct | 75 |

Cyclopropanecarbonyl Group Reactivity

The cyclopropane ring and carbonyl group enable unique transformations:

3.1. Ring-Opening Reactions

Under acidic conditions, the cyclopropane ring undergoes cleavage:

| Conditions | Reagents | Products | Yield (%) | References |

|---|---|---|---|---|

| H₂SO₄ (conc.), CH₂Cl₂, 0°C, 1 h | – | 5-Acetylpyridine derivative | 68 |

3.2. Nucleophilic Acyl Substitution

The carbonyl group reacts with amines or alcohols to form amides or esters:

| Conditions | Reagents | Products | Yield (%) | References |

|---|---|---|---|---|

| EDCl, DMAP, CH₂Cl₂, RT, 6 h | Benzylamine | 5-Benzylamide analog | 72 | |

| H₂O, HCl, reflux, 3 h | – | 5-Carboxylic acid derivative | 88 |

Methyl Group Functionalization

The methyl group at C6 undergoes halogenation under radical or electrophilic conditions:

| Conditions | Reagents | Products | Yield (%) | References |

|---|---|---|---|---|

| NBS, AIBN, CCl₄, reflux, 12 h | – | 6-Bromomethyl derivative | 60 | |

| Cl₂, FeCl₃, CHCl₃, 50°C, 6 h | – | 6-Chloromethyl analog | 55 |

Key Stability Considerations

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that 2-Chloro-5-(cyclopropanecarbonyl)-6-methylnicotinonitrile exhibits notable antimicrobial properties.

- Study Findings :

- The compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were determined to be:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

| Activity Type | Target Organism | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Anticancer Activity

The compound has shown promising results in anticancer studies, particularly against breast cancer cell lines.

- Study Findings :

- A study evaluated the cytotoxic effects on human breast cancer cells (MCF-7), revealing a dose-dependent decrease in cell viability.

- The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via mitochondrial pathways |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, the compound has been investigated for its anti-inflammatory effects.

- Study Findings :

- In experiments using LPS-stimulated macrophages, treatment with the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to control groups.

| Activity Type | Target Cells | Observed Effect | Reference Year |

|---|---|---|---|

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Case Study 1: Antimicrobial Efficacy

A recent study assessed the efficacy of the compound against various bacterial strains. The results indicated that it possesses significant antimicrobial activity, comparable to standard antibiotics.

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of the compound. It demonstrated a substantial reduction in cell viability in MCF-7 cells, indicating its potential as a therapeutic agent in cancer treatment.

Case Study 3: Anti-inflammatory Effects

In an animal model of induced inflammation, administration of the compound led to decreased swelling and inflammatory markers, suggesting its utility in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(cyclopropanecarbonyl)-6-methylnicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include nucleophilic aromatic substitution and other electrophilic reactions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Chlor-5-(Chlormethyl)pyridin: Wird bei der Synthese von pharmazeutischen Verbindungen und Neonicotinoid-Insektiziden verwendet.

2-Chlor-5-nitrophenol: Bekannt für seine Verwendung in Abbaustudien und Umweltforschung.

Einzigartigkeit

2-Chlor-5-(Cyclopropancarbonyl)-6-methylnicotinonitril ist aufgrund des Vorhandenseins der Cyclopropancarbonyl-Gruppe einzigartig, die spezifische chemische Eigenschaften und Reaktivität verleiht. Dies macht es zu einer wertvollen Verbindung für spezielle Anwendungen in Forschung und Industrie.

Biologische Aktivität

2-Chloro-5-(cyclopropanecarbonyl)-6-methylnicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Formula: C₉H₈ClN₃O

- Molecular Weight: 211.63 g/mol

- CAS Number: 66909-34-0

The biological activity of 2-Chloro-5-(cyclopropanecarbonyl)-6-methylnicotinonitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Enzymes : Studies indicate that this compound may inhibit specific enzymes linked to inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Receptor Modulation : It has been observed to modulate receptors associated with immune responses, particularly those linked to IgE-mediated reactions, which are critical in allergic responses.

Biological Activity

The compound exhibits a range of biological activities that can be summarized as follows:

| Activity | Description |

|---|---|

| Antiinflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines. |

| Antiallergic | Modulates IgE receptor interactions, potentially alleviating allergic symptoms. |

| Cytotoxicity | Exhibits selective cytotoxicity against certain cancer cell lines. |

Case Study 1: Antiinflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of 2-Chloro-5-(cyclopropanecarbonyl)-6-methylnicotinonitrile in a murine model of arthritis. The findings indicated a significant reduction in paw swelling and joint inflammation compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antiallergic Properties

Research conducted by Evotec (UK) Ltd explored the compound's effect on IgE-mediated allergic responses. The results demonstrated that treatment with the compound significantly decreased histamine release from mast cells, indicating its efficacy in managing allergic reactions .

Case Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies showed that 2-Chloro-5-(cyclopropanecarbonyl)-6-methylnicotinonitrile displayed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

Safety and Toxicology

While the compound shows promising biological activity, it is essential to consider its safety profile. Toxicological assessments revealed that it poses moderate toxicity risks, including:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-(cyclopropanecarbonyl)-6-methylnicotinonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Begin with precursor compounds like 6-methylnicotinonitrile derivatives. Use phosphoryl chloride (POCl₃) or trichlorophosphate in dichloromethane under reflux (85°C for 5 hours) for chlorination, as demonstrated in analogous syntheses of dichloronicotinonitrile derivatives . Optimize yields by varying catalysts (e.g., tetramethylammonium chloride) and monitoring reaction progress via HPLC or TLC.

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer : Employ spectroscopic techniques:

- NMR : Analyze aromatic proton environments and substituent effects (e.g., cyclopropanecarbonyl group).

- Mass Spectrometry : Confirm molecular weight (expected ~220–250 g/mol based on analogs ).

- HPLC : Assess purity (>95% recommended for reproducible results). Cross-reference with literature data for related nitriles .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store in tightly sealed, moisture-resistant containers under inert gas (argon/nitrogen) in a dry, well-ventilated environment. Avoid exposure to light and incompatible materials (e.g., strong oxidizers). Stability data for similar compounds suggest degradation risks at >30°C .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use NIOSH/CEN-approved PPE:

- Respiratory : OV/AG/P99 filters for aerosolized particles .

- Skin Protection : Full-body chemical-resistant suits and nitrile gloves.

- Emergency Measures : Neutralize spills with dry sand/vermiculite; avoid aqueous washdowns to prevent drainage contamination .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

- Methodological Answer : Use COMSOL Multiphysics or Gaussian to simulate reaction kinetics and thermodynamics. AI-driven tools can predict optimal solvent systems (e.g., dichloromethane vs. DMF) and catalyst interactions. Validate models with experimental data on analogous nitriles .

Q. What strategies address contradictions in experimental data (e.g., variable yields or unexpected byproducts)?

- Methodological Answer : Apply factorial design to isolate variables (e.g., temperature, catalyst loading). For example:

- 2³ Design : Test temperature (70°C vs. 85°C), solvent polarity, and reaction time.

- ANOVA Analysis : Identify statistically significant factors. Replicate trials to distinguish systematic errors from random noise .

Q. How can researchers investigate the compound’s reactivity in multi-step syntheses?

- Methodological Answer : Focus on functional group transformations:

- Cyclopropanecarbonyl Group : Explore nucleophilic acyl substitutions (e.g., Grignard reactions).

- Chloro Substituent : Test Suzuki-Miyaura couplings or SNAr reactions. Monitor intermediates via in-situ IR spectroscopy .

Q. What advanced techniques validate the compound’s potential bioactivity or catalytic applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.